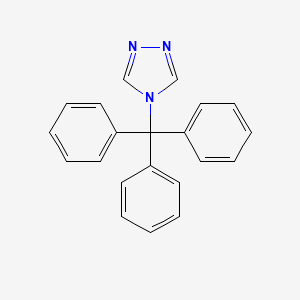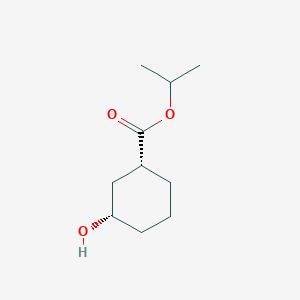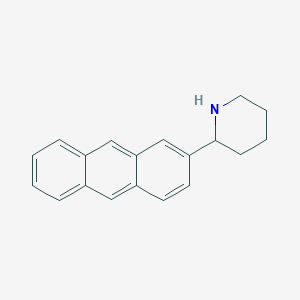
4-(TRiphenylmethyl)-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Triphenylmethyl)-1,2,4-triazole is an organic compound that features a triazole ring substituted with a triphenylmethyl group The triazole ring is a five-membered ring containing three nitrogen atoms, while the triphenylmethyl group consists of a central carbon atom bonded to three phenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Triphenylmethyl)-1,2,4-triazole typically involves the reaction of triphenylmethyl chloride with 1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 4-(Triphenylmethyl)-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylmethyl cation, which is stable in certain environments.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: Substitution reactions involve the replacement of hydrogen atoms on the triazole ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triphenylmethyl cation, while substitution reactions can produce various substituted triazoles .
科学研究应用
4-(Triphenylmethyl)-1,2,4-triazole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(Triphenylmethyl)-1,2,4-triazole involves its interaction with molecular targets and pathways within biological systems. The triphenylmethyl group can stabilize reactive intermediates, while the triazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Triphenylmethane: An organic compound with a similar triphenylmethyl group but without the triazole ring.
Triphenylmethyl silanes: Compounds with a triphenylmethyl group bonded to a silicon atom.
Uniqueness: 4-(Triphenylmethyl)-1,2,4-triazole is unique due to the presence of both the triazole ring and the triphenylmethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The triazole ring enhances its stability and reactivity, while the triphenylmethyl group provides steric protection and electronic effects .
属性
分子式 |
C21H17N3 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
4-trityl-1,2,4-triazole |
InChI |
InChI=1S/C21H17N3/c1-4-10-18(11-5-1)21(24-16-22-23-17-24,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
InChI 键 |
XSVJCWHRKXWJMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13035588.png)
![1,1''-Biferrocene, 2,2''-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2''S)-(9CI)](/img/structure/B13035600.png)
![(1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13035609.png)











